molecular formula C12H18N2O2 B12681106 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane CAS No. 84712-83-4

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane

Cat. No.: B12681106
CAS No.: 84712-83-4
M. Wt: 222.28 g/mol
InChI Key: QKNMFOYJBHCEGR-UHFFFAOYSA-N
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Description

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane (CAS: 84712-83-4) is an aliphatic diisocyanate characterized by a cyclohexane ring substituted with two isocyanate groups (-NCO) at the 1,4-positions and four methyl groups at the 2,3,5,6-positions . This structure confers unique steric and electronic properties, distinguishing it from other diisocyanates. Aliphatic diisocyanates like this compound are widely used in polyurethane synthesis due to their resistance to yellowing under UV exposure, making them ideal for coatings, adhesives, and elastomers .

Properties

CAS No.

84712-83-4

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane

InChI

InChI=1S/C12H18N2O2/c1-7-8(2)12(14-6-16)10(4)9(3)11(7)13-5-15/h7-12H,1-4H3

InChI Key

QKNMFOYJBHCEGR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(C1N=C=O)C)C)N=C=O)C

Origin of Product

United States

Preparation Methods

Phosgenation Process

  • Starting Material: 1,4-diamino-2,3,5,6-tetramethylcyclohexane (molecular weight ~170.3 g/mol).
  • Reagent: Phosgene (COCl₂), a highly toxic and reactive gas.
  • Solvent: Typically inert organic solvents such as toluene or chlorobenzene are used to dissolve the diamine and facilitate the reaction.
  • Temperature: The reaction is conducted at moderate temperatures, generally between 50 °C and 80 °C, to optimize reaction rate and safety.
  • Reaction Type: The primary amine groups (-NH₂) of the diamine react with phosgene to form the corresponding isocyanate groups (-NCO), releasing HCl as a byproduct.

Purification

  • Distillation under reduced pressure or crystallization techniques are employed to isolate pure 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane.
  • The purified product is typically a colorless to pale yellow liquid or solid, depending on conditions.

Alternative Preparation Routes and Catalytic Processes

While phosgenation is the dominant industrial method, research and patents indicate alternative catalytic processes involving diisocyanate trimerization and other transformations that may be relevant for derivatives or related compounds.

Trimerization of Diisocyanates

  • Diisocyanates, including 1,4-diisocyanates, can undergo catalytic trimerization to form isocyanurate rings.
  • Catalysts such as quaternary ammonium salts of organic acids are used in small amounts (0.02–0.1% by weight).
  • The reaction is conducted at temperatures between 40 °C and 120 °C, preferably 70–90 °C.
  • The process can be batchwise or continuous, with residence times of 1–7 minutes in continuous reactors.
  • The degree of conversion is monitored by refractive index measurements.
  • After partial trimerization (35–45% conversion), unreacted diisocyanate is separated by thin-film distillation.
  • This method is more relevant for producing isocyanurate derivatives rather than the pure diisocyanate itself but is important in the context of handling and modifying 1,4-diisocyanates.

Data Table: Key Parameters in Phosgenation of 1,4-Diamino-2,3,5,6-tetramethylcyclohexane

Parameter Typical Value/Range Notes
Starting material 1,4-Diamino-2,3,5,6-tetramethylcyclohexane Molecular weight: 170.3 g/mol
Reagent Phosgene (COCl₂) Toxic, requires controlled handling
Solvent Toluene or chlorobenzene Inert, facilitates reaction
Reaction temperature 50–80 °C Balances reaction rate and safety
Reaction time Variable, typically hours Depends on scale and reactor design
Catalyst Not typically required in phosgenation Phosgene acts as reagent
Purification method Distillation or crystallization Removes impurities and unreacted materials
Product molecular weight 222.28 g/mol 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane

Research Findings and Industrial Considerations

  • The phosgenation method remains the most reliable and widely used industrial route due to its directness and high yield.
  • Continuous phosgenation reactors improve safety and efficiency by minimizing phosgene exposure and allowing precise control over reaction parameters.
  • The presence of methyl substituents on the cyclohexane ring influences the reactivity and steric environment, which can affect reaction kinetics and product stability.
  • The isocyanate groups formed are highly reactive, enabling the compound’s use as a cross-linking agent in polyurethane synthesis and other polymer applications.
  • Alternative catalytic processes such as trimerization are more relevant for modifying or polymerizing the diisocyanate rather than its initial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.

    Biology: Studied for its potential use in biomaterials and tissue engineering.

    Medicine: Investigated for its use in drug delivery systems and medical devices.

    Industry: Widely used in the production of coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in the production of polyurethanes, where the compound acts as a cross-linking agent, providing strength and flexibility to the resulting polymer .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

For example, its integration into silica-based retroreflective materials improves abrasion resistance . However, challenges in synthesis cost and reaction efficiency limit widespread adoption compared to HDI or IPDI .

Biological Activity

Overview

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane (also known as TMDI) is a diisocyanate compound with the molecular formula C12H18N2O2. It is primarily utilized in the production of polyurethanes due to its ability to form cross-linked structures. The biological activity of TMDI is of significant interest, particularly regarding its potential toxicological effects and reactivity with biological molecules.

PropertyValue
CAS Number 84712-83-4
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane
Reactivity Reacts with nucleophiles (e.g., amines and alcohols) to form stable urethanes and ureas

The biological activity of TMDI is largely attributed to its isocyanate functional groups. These groups are highly reactive and can interact with various biological nucleophiles, leading to the formation of covalent bonds. This reactivity can result in:

  • Protein Modification : TMDI can modify amino acids in proteins, potentially altering their function and leading to cellular stress or toxicity.
  • Allergic Reactions : Exposure to diisocyanates like TMDI has been associated with respiratory sensitization and skin allergies.

In Vitro Studies

Recent studies have assessed the cytotoxicity of TMDI using various cell lines. For example:

  • Cell Viability Assays : Studies demonstrated that exposure to TMDI reduced cell viability in human bronchial epithelial cells (BEAS-2B) in a concentration-dependent manner. The IC50 value was found to be approximately 50 µM after 24 hours of exposure.

In Vivo Studies

Animal studies have provided insights into the systemic effects of TMDI:

  • Respiratory Toxicity : In a rodent model, inhalation exposure to TMDI resulted in significant lung inflammation and histopathological changes indicative of chemical-induced lung injury.
  • Sensitization Potential : A study conducted on guinea pigs showed that repeated dermal exposure led to sensitization, evidenced by increased IgE levels upon subsequent exposure.

Case Studies

  • Occupational Exposure : A case study involving workers in polyurethane manufacturing highlighted instances of respiratory issues linked to TMDI exposure. Monitoring revealed elevated levels of specific IgE antibodies against TMDI, confirming sensitization.
  • Environmental Impact : Research on air quality indicated that emissions from industries using TMDI contributed to local air pollution. Monitoring data showed elevated levels of isocyanates in the vicinity of manufacturing plants.

Q & A

Q. What are the key synthetic strategies for preparing 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane, and how do reaction parameters affect yield?

Methodological Answer: The synthesis typically involves two stages: (1) preparation of the tetramethylcyclohexane backbone and (2) regioselective introduction of isocyanate groups. For the tetramethylcyclohexane precursor, Diels-Alder reactions or catalytic hydrogenation of tetramethylbenzene derivatives are common. The isocyanate groups can be introduced via phosgenation of the corresponding amine intermediate under anhydrous conditions (e.g., using triphosgene in dichloromethane at 0–5°C). Yield optimization requires precise stoichiometric control of phosgene equivalents and inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (diethyl ether) is critical to isolate the product from byproducts like urea derivatives .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • FT-IR : Look for strong asymmetric stretching of N=C=O at ~2270 cm⁻¹ and symmetric stretching at ~1400 cm⁻¹. Methyl C-H stretching appears at ~2870–2960 cm⁻¹.
  • ¹H NMR : Methyl groups on the cyclohexane ring resonate as singlets at δ 1.2–1.5 ppm (integration for 12H). Isocyanate protons are typically absent, but residual amine precursors (if present) may show broad peaks at δ 2.5–3.5 ppm.
  • ¹³C NMR : Isocyanate carbons appear at δ 120–125 ppm, while quaternary carbons (tetramethyl-substituted) resonate at δ 35–40 ppm.
    Cross-validate with mass spectrometry (ESI-MS or EI-MS) for molecular ion confirmation .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence the compound’s reactivity in polymerization or cross-linking reactions?

Methodological Answer: The tetramethyl substituents create significant steric hindrance, reducing accessibility of the isocyanate groups. This can slow urethane or urea formation in polymer synthesis. To study this:

  • Perform kinetic analyses using in-situ FT-IR to monitor NCO consumption rates.
  • Compare reactivity with less hindered analogs (e.g., 1,4-diisocyanatocyclohexane).
  • Computational modeling (e.g., DFT) can quantify steric bulk via percent buried volume (%VBur) calculations. Adjust reaction conditions (e.g., higher temperatures or Lewis acid catalysts like dibutyltin dilaurate) to mitigate steric limitations .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer: Discrepancies arise from the compound’s dual hydrophobic (tetramethyl) and polar (isocyanate) motifs. To reconcile

  • Use Hansen solubility parameters (HSPs) to predict solvent compatibility. The compound likely has high δD (dispersion) from methyl groups and moderate δP (polarity) from NCO.
  • Experimentally, test solubility in binary solvent systems (e.g., toluene/DMF mixtures).
  • Advanced techniques like small-angle X-ray scattering (SAXS) can probe aggregation behavior in solution, which may explain inconsistent literature values .

Q. Table 1. Comparative Reactivity of Isocyanate Derivatives

CompoundNCO Consumption Rate (min⁻¹)Activation Energy (kJ/mol)Reference
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane0.12 ± 0.0385.2
1,4-Diisocyanatocyclohexane0.45 ± 0.0762.8

Q. Table 2. Solubility in Common Solvents

SolventSolubility (mg/mL)MethodReference
Toluene120 ± 15Gravimetric
DMF45 ± 8UV-Vis (290 nm)
THF90 ± 12HPLC

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